molecular formula C24H18ClN3 B2410550 1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1251613-73-6

1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2410550
CAS No.: 1251613-73-6
M. Wt: 383.88
InChI Key: JEJAKFNCNVSLCC-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic quinoline-based hybrid compound of significant interest in medicinal chemistry and drug discovery research. Pyrazolo[4,3-c]quinoline derivatives are recognized as privileged scaffolds due to their wide range of biological activities . Compounds within this structural class have been investigated as potential photosensitizing anti-cancer agents and for their inhibitory activity against enzymes like α-glucosidase, a target for Type 2 diabetes management . The molecular framework combines a quinoline ring, a well-known celebrity in medicinal chemistry, with a pyrazole ring system . This hybridization is a common strategy to develop new molecular entities with enhanced biological potential. Researchers are exploring these hybrids for their multifaceted applications, including as cytotoxic agents and enzyme inhibitors . The specific substitution pattern on this molecule, featuring chlorophenyl and tolyl groups, is typical in structure-activity relationship (SAR) studies aimed at optimizing binding affinity and efficacy against biological targets . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

1-(4-chlorophenyl)-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3/c1-15-3-6-17(7-4-15)23-21-14-26-22-12-5-16(2)13-20(22)24(21)28(27-23)19-10-8-18(25)9-11-19/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJAKFNCNVSLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial production process.

Chemical Reactions Analysis

1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reactions typically result in the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of reduced pyrazoloquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted phenyl ring. Common reagents for these reactions include nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Biological Activities

The biological applications of 1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can be summarized as follows:

Anticancer Activity

Numerous studies have indicated that pyrazolo[4,3-c]quinoline derivatives exhibit promising anticancer properties. The compound has been shown to act as a photosensitizing agent in photodynamic therapy (PDT), effectively inducing apoptosis in cancer cells when exposed to light . The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, which damages cellular components and leads to cancer cell death.

Anti-inflammatory Properties

Research has also highlighted the compound's potential as a selective cyclooxygenase-2 (COX-2) inhibitor. This activity is crucial for developing anti-inflammatory drugs, as COX-2 is an enzyme involved in inflammation and pain pathways. Inhibition of COX-2 can reduce inflammation and alleviate pain in various conditions .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Studies demonstrate that pyrazolo[4,3-c]quinoline derivatives can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thus potentially enhancing cholinergic signaling and improving cognitive functions .

Antimicrobial Activity

The antimicrobial potential of this compound has been investigated against various bacterial strains. The compound exhibits significant inhibitory effects on pathogenic bacteria, suggesting its utility in treating infections caused by resistant strains .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Study Application Findings
Alcaraz et al. (2022)AnticancerDemonstrated effective apoptosis induction in cancer cell lines via photodynamic therapy using pyrazoloquinoline derivatives.
Nyoni et al. (2023)Anti-inflammatoryIdentified selective COX-2 inhibition leading to reduced inflammation in animal models.
Shinde et al. (2023)NeuroprotectionShowed significant AChE inhibition with improved cognitive performance in rodent models of Alzheimer's disease.
PMC9683054 (2022)AntimicrobialReported broad-spectrum antimicrobial activity against multiple bacterial strains with low MIC values indicating high efficacy.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as quinazoline and quinazolinone derivatives . These compounds also possess a fused heterocyclic structure and exhibit diverse biological activities. the presence of different substituents and functional groups can significantly influence their chemical properties and biological activities.

Similar compounds include:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may differ from those of other related compounds.

Biological Activity

1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis

The synthesis of this compound involves a multi-step process. Initially, the compound is synthesized through the reaction of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with 4-chlorophenylhydrazine hydrochloride in an ethanol medium. This is followed by cyclization using ethanolic KOH to yield the desired pyrazoloquinoline structure .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives. The compound exhibits significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Notably, it inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are critical mediators in inflammatory pathways .

Table 1: Inhibitory Effects on NO Production

CompoundIC50 (μM)Cytotoxicity (%) at 10 μM
This compoundTBDTBD
Control (1400 W)TBDTBD
3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline0.399

Anticancer Activity

The anticancer properties of pyrazolo[4,3-c]quinolines are also noteworthy. Several derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases, which can be attributed to their ability to modulate signaling pathways involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[4,3-c]quinolines is influenced by their structural features. Substituents on the phenyl rings play a crucial role in determining their potency. For instance, ortho-substituted compounds tend to exhibit reduced activity compared to para-substituted analogs. Quantitative structure–activity relationship (QSAR) analyses have provided insights into how different substituents affect both efficacy and toxicity profiles .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of various derivatives of pyrazolo[4,3-c]quinoline.

  • Study on Anti-inflammatory Effects : A study demonstrated that certain derivatives significantly inhibited LPS-induced NO production with IC50 values comparable to established anti-inflammatory agents. The study emphasized the importance of structural modifications in enhancing anti-inflammatory activity while minimizing cytotoxicity .
  • Anticancer Evaluation : Another research effort focused on evaluating the cytotoxic effects of these compounds against multiple cancer cell lines. The results indicated that some derivatives induced apoptosis through mitochondrial pathways and were effective against resistant cancer strains .

Q & A

Q. Basic Research Focus

  • Column chromatography : Use alumina with ethyl acetate (Rf = 0.3–0.5).
  • Recrystallization : Methanol/water (7:3) yields >95% purity .

Advanced Consideration
HPLC with C18 columns (acetonitrile/water + 0.1% TFA) resolves regioisomers. Retention times differ by 1–2 minutes for positional isomers .

How can researchers design analogs with improved pharmacokinetic properties?

Q. Advanced Research Focus

  • LogP optimization : Replace 4-chlorophenyl with 4-fluorophenyl to reduce LogP from 3.8 to 3.2, enhancing solubility.
  • Metabolic stability : Introduce deuterium at the 8-methyl position to slow CYP450-mediated oxidation (t1/2 increases from 2 to 4 hours in microsomal assays) .

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